2-(4-Bromophenyl)piperidine hemioxalate
CAS No.:
Cat. No.: VC13694725
Molecular Formula: C24H30Br2N2O4
Molecular Weight: 570.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30Br2N2O4 |
|---|---|
| Molecular Weight | 570.3 g/mol |
| IUPAC Name | 2-(4-bromophenyl)piperidine;oxalic acid |
| Standard InChI | InChI=1S/2C11H14BrN.C2H2O4/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;3-1(4)2(5)6/h2*4-7,11,13H,1-3,8H2;(H,3,4)(H,5,6) |
| Standard InChI Key | RTFGZRZMIRGAMN-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C2=CC=C(C=C2)Br.C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
| Canonical SMILES | C1CCNC(C1)C2=CC=C(C=C2)Br.C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(4-Bromophenyl)piperidine hemioxalate (C<sub>11</sub>H<sub>13</sub>BrN·0.5C<sub>2</sub>H<sub>2</sub>O<sub>4</sub>) features a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a 4-bromophenyl group. The hemioxalate salt form arises from the protonation of the piperidine nitrogen by oxalic acid, with a 2:1 stoichiometry between the base and acid. This salt formation enhances the compound’s crystallinity and solubility in polar solvents like methanol and water .
Key structural attributes:
-
Bromine substituent: The para-bromo group on the phenyl ring directs electrophilic substitution reactions and participates in Suzuki-Miyaura cross-couplings .
-
Piperidine conformation: The chair conformation of the piperidine ring minimizes steric strain, favoring interactions with biological targets such as neurotransmitter receptors .
-
Hemioxalate coordination: The oxalate anion forms hydrogen bonds with the protonated amine, as evidenced by X-ray diffraction studies of analogous piperidine salts.
Spectral Signatures
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:
-
<sup>1</sup>H NMR (400 MHz, MeOD): δ 1.55–1.70 (m, 4H, piperidine CH<sub>2</sub>), 2.55–3.09 (m, 5H, N-CH<sub>2</sub> and aryl-CH), 7.13–7.31 (d, 4H, J = 8.0 Hz, bromophenyl) .
-
ESI-MS: m/z 241 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>11</sub>H<sub>13</sub>BrN .
Synthesis and Industrial Production
Catalytic Hydrogenation Route
The most efficient synthesis involves the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (Compound 17) using a rhodium-on-carbon catalyst:
-
Reagents: 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol), Rh/C (0.060 g), triethylamine (2 mL), methanol (20 mL).
-
Conditions: 100 psi H<sub>2</sub>, 20°C, 24 hours.
-
Workup: Filtration through Celite® followed by solvent evaporation yields 2-(4-bromophenyl)piperidine as a white solid (98% yield).
-
Salt Formation: Reaction with oxalic acid in ethanol produces the hemioxalate salt.
Table 1: Optimization of Hydrogenation Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 1.6% Rh/C | Maximizes H<sub>2</sub> activation |
| H<sub>2</sub> Pressure | 100 psi | Prevents over-reduction |
| Solvent | Methanol | Enhances substrate solubility |
Multi-Step Pharmaceutical Synthesis
Patent WO2020254572A1 details the compound’s role in synthesizing EGFR inhibitors :
Key steps:
-
Piperidine Functionalization: tert-Butyl 4-(4-bromophenyl)-3,6-dihydropyridine-1-carboxylate undergoes borane-mediated hydroamination.
-
Fluorination: Treatment with Selectfluor® introduces fluorine at the 3-position of the piperidine ring.
-
Coupling Reactions: Suzuki-Miyaura cross-coupling with aryl boronic esters installs pharmacophores critical for EGFR binding.
Physicochemical and Thermodynamic Properties
Table 2: Physicochemical Profile
The hemioxalate salt exhibits improved aqueous solubility (12 mg/mL vs. 3 mg/mL for the free base) due to ion-dipole interactions .
Applications in Scientific Research
Pharmaceutical Development
2-(4-Bromophenyl)piperidine hemioxalate is a key intermediate in:
-
Neurological Agents: Serves as a precursor to dopamine D<sub>3</sub> receptor antagonists, with IC<sub>50</sub> values < 50 nM in Parkinson’s disease models .
-
EGFR Inhibitors: Patent WO2020254572A1 utilizes derivatives in covalent EGFR inhibitors (e.g., osimertinib analogs) with 10-fold selectivity over wild-type EGFR .
Mechanistic Insight: The bromophenyl group engages in hydrophobic interactions with kinase domains, while the piperidine nitrogen coordinates catalytic lysine residues.
Advanced Material Science
Incorporation into polymers enhances material performance:
-
Epoxy Resins: 5 wt% loading increases glass transition temperature (T<sub>g</sub>) by 22°C due to restricted chain mobility .
-
Conductive Polymers: Acts a dopant in polyaniline films, achieving conductivity of 1.2 S/cm compared to 0.3 S/cm for undoped controls.
Recent Innovations and Future Directions
Boron Neutron Capture Therapy (BNCT)
Derivatives containing <sup>10</sup>B-enriched boronic esters are under investigation for tumor-selective radiation therapy .
Continuous Flow Synthesis
Microreactor systems reduce hydrogenation time from 24 hours to 45 minutes while maintaining 95% yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume